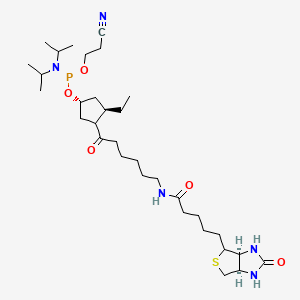

Biotin phosphoramidite (hydroxyprolinol)

CAS No.:

Cat. No.: VC20666564

Molecular Formula: C32H56N5O5PS

Molecular Weight: 653.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H56N5O5PS |

|---|---|

| Molecular Weight | 653.9 g/mol |

| IUPAC Name | 5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2R,4R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2-ethylcyclopentyl]-6-oxohexyl]pentanamide |

| Standard InChI | InChI=1S/C32H56N5O5PS/c1-6-24-19-25(42-43(41-18-12-16-33)37(22(2)3)23(4)5)20-26(24)28(38)13-8-7-11-17-34-30(39)15-10-9-14-29-31-27(21-44-29)35-32(40)36-31/h22-27,29,31H,6-15,17-21H2,1-5H3,(H,34,39)(H2,35,36,40)/t24-,25-,26?,27+,29?,31+,43?/m1/s1 |

| Standard InChI Key | FAZGOTPUJGOLES-VETMYCSXSA-N |

| Isomeric SMILES | CC[C@@H]1C[C@H](CC1C(=O)CCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)OP(N(C(C)C)C(C)C)OCCC#N |

| Canonical SMILES | CCC1CC(CC1C(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OP(N(C(C)C)C(C)C)OCCC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Biotin phosphoramidite (hydroxyprolinol) features a hydroxyprolinol backbone conjugated to a biotin moiety via a phosphoramidite linkage. The hydroxyprolinol core enhances solubility in polar organic solvents such as acetonitrile (MeCN), dichloromethane (DCM), and tetrahydrofuran (THF), while the DMT group ensures compatibility with solid-phase oligonucleotide synthesis and subsequent purification . The structural integrity of this compound has been validated through and nuclear magnetic resonance (NMR) spectroscopy, HPLC-mass spectrometry (HPLC-MS), and functional testing in oligo synthesis .

Table 1: Key Physicochemical Properties of Biotin Phosphoramidite (Hydroxyprolinol)

| Property | Specification |

|---|---|

| Molecular Formula | |

| Molecular Weight | 959.18 kDa |

| Purity | ≥95% (NMR, HPLC-MS) |

| Solubility | MeCN, DCM, THF |

| Storage Conditions | -20°C, desiccated, protected from light |

Synthesis and Purification Methodologies

Synthetic Pathways

The synthesis of biotin phosphoramidite (hydroxyprolinol) involves multi-step organic reactions to conjugate biotin to the hydroxyprolinol core. A critical design criterion, as outlined in the Glen Report , was to eliminate the need for anhydrous dimethylformamide (DMF)—a solvent previously required for analogous compounds—which complicated large-scale production. The final product achieves compatibility with standard phosphoramidite chemistry, enabling efficient coupling during oligonucleotide synthesis without extended condensation times .

Purification Strategies

The inclusion of the DMT group allows for selective purification using C18 cartridges or reverse-phase HPLC. This contrasts with earlier biotinylation methods that required post-synthetic modification and labor-intensive HPLC purification to resolve multiple biotinylated species . The DMT-on approach simplifies workflows, particularly for high-throughput applications such as PCR primer synthesis, where purity standards are stringent .

Applications in Molecular Biology and Diagnostics

Oligonucleotide Biotinylation

Biotin phosphoramidite (hydroxyprolinol) enables site-specific incorporation of biotin into oligonucleotides, leveraging the high-affinity interaction between biotin and streptavidin ( M) . This property is exploited in:

-

Diagnostic Probes: Biotinylated probes enhance signal detection in enzyme-linked immunosorbent assays (ELISAs) and fluorescence in situ hybridization (FISH) .

-

Affinity Purification: Streptavidin-coated beads capture biotinylated DNA/RNA for next-generation sequencing library preparation .

-

Targeted Drug Delivery: Conjugation of therapeutic oligonucleotides to biotin facilitates receptor-mediated uptake in cells overexpressing biotin transporters .

Advantages Over Conventional Methods

Prior methodologies relied on NHS ester biotinylation of amine-modified oligonucleotides, which often yielded heterogeneous products requiring rigorous HPLC purification . In contrast, biotin phosphoramidite (hydroxyprolinol) permits precise stoichiometric control during solid-phase synthesis, reducing side products and improving batch-to-batch consistency .

Comparative Analysis of Biotinylation Reagents

Functional and Structural Analogues

Biotin phosphoramidite (hydroxyprolinol) outperforms earlier analogues such as phenethyl amide-linked biotin phosphoramidites, which suffered from poor solubility in MeCN and necessitated DMF-based solvents . Similarly, branched modifiers (e.g., 5' Branched Modifier C3) produced unpredictable biotinylation levels due to multiple reactive sites, complicating purification .

Table 2: Comparative Features of Biotinylation Reagents

| Reagent | Key Advantage | Limitation |

|---|---|---|

| Biotin Phosphoramidite (Hydroxyprolinol) | Soluble in MeCN/DCM; DMT-enabled purification | Higher molecular weight (959.18 kDa) |

| Phenethyl Amide-Linked Biotin | Hydrophobic backbone aids RP-HPLC | Requires DMF; no DMT group |

| 5' Branched Modifier C3 | Natural internucleotide linkage mimicry | Low biotinylation efficiency |

Research Advancements and Industrial Adoption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume